molecular formula C12H12O3 B1361848 ethyl 2H-chromene-3-carboxylate CAS No. 57543-58-5

ethyl 2H-chromene-3-carboxylate

Cat. No. B1361848
CAS RN: 57543-58-5
M. Wt: 204.22 g/mol
InChI Key: VAANEDBEKZZBRU-UHFFFAOYSA-N
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Description

Ethyl 2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate or ethyl 2-oxo-2H-chromene-3-carboxylate, is a derivative of coumarin . It is used in the production of biologically active compounds .


Synthesis Analysis

This compound can be synthesized by various methods. One such method involves the Knoevenagel condensation reaction . Another method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride .


Molecular Structure Analysis

The molecular formula of this compound is C12H12O3 . It has an average mass of 204.222 Da and a monoisotopic mass of 204.078644 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with hydrazine hydrate to produce salicylaldehyde azine and malono-hydrazide .

Scientific Research Applications

Antibacterial Activity

Ethyl 2-oxo-2H-chromene-3-carboxylate has been utilized in the preparation of transitional metal ion complexes exhibiting significant antimicrobial activities, particularly against bacteria isolated from wound infections. These studies demonstrate the potential of these metal complexes, especially those containing Lanthanum, in combating pathogenic bacteria (Hassan, 2014).

Synthesis of 2H-Chromene Derivatives

The compound serves as a crucial intermediate in the synthesis of various 2H-chromene derivatives. These processes often involve condensation reactions and have opened avenues for creating new chemical entities with potential applications in medicinal chemistry and material science (Sairam et al., 2015).

Cancer Therapies and Drug Resistance

Modified versions of ethyl 2H-chromene-3-carboxylate have shown promise in overcoming drug resistance in cancer cells. These compounds are being explored for their efficacy in enhancing the effectiveness of existing cancer therapies (Das et al., 2009).

Photoluminescence Studies

The derivatives of ethyl coumarin-3-carboxylate, including this compound, have been synthesized and investigated for their ultraviolet-visible spectra and photoluminescence properties. These studies contribute to the understanding of the optical properties of these compounds, which may have applications in material science and photonic technologies (Song et al., 2014).

Anticorrosive Properties

Ethyl polyfluoro-4-hydroxy-2-oxo-2H-chromene-3-carboxylates, related to this compound, have been shown to exhibit significant anticorrosive properties. These compounds efficiently inhibited hydrochloric acid corrosion of mild steel at low concentrations, highlighting their potential in industrial applications (Shcherbakov et al., 2014).

Antimicrobial and Anti-biofilm Activities

Novel amide functionalized 2H-chromene derivatives, synthesized from this compound, have shown significant antimicrobial activity against various bacterial and fungal strains. Some of these derivatives have also demonstrated anti-biofilm activities, which is crucial in combating drug-resistant infections (Reddy et al., 2015).

Safety and Hazards

Ethyl 2H-chromene-3-carboxylate may cause skin and eye irritation . It should be handled with suitable protective clothing and in a well-ventilated place .

Future Directions

Ethyl 2H-chromene-3-carboxylate derivatives have shown certain anti-fungal activity against tested fungal strains . Compound 3b, in particular, has shown promising results, suggesting that it could become a lead compound for pesticides in the future .

Biochemical Analysis

Biochemical Properties

Ethyl 2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to act as an enzyme inhibitor, affecting enzymes involved in metabolic pathways . The compound’s interactions with biomolecules are primarily through its coumarin ring, which can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes. These interactions can lead to the inhibition or modulation of enzyme activity, impacting various biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular antioxidant levels . Additionally, it can impact cell signaling pathways by inhibiting specific kinases or phosphatases, thereby affecting downstream signaling events. These effects can result in altered cell proliferation, apoptosis, and other cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dose optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. The compound’s role in metabolic pathways underscores its potential impact on cellular and organismal physiology.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation. Understanding the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications.

properties

IUPAC Name

ethyl 2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAANEDBEKZZBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297891
Record name ethyl 2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57543-58-5
Record name 57543-58-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118973
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2H-chromene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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